1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea
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Overview
Description
1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea is a chemical compound that has garnered significant attention in various fields of research due to its potential biological activities and applications. This compound is characterized by its unique structure, which includes a benzhydryl group and a hydroxy-phenylpropyl moiety connected through a urea linkage.
Preparation Methods
The synthesis of 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea typically involves the reaction of benzhydryl chloride with 2-hydroxy-2-phenylpropylamine in the presence of a base, followed by the addition of isocyanate to form the urea linkage. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining the quality of the product.
Chemical Reactions Analysis
1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzhydryl or hydroxy-phenylpropyl moieties, leading to the formation of various substituted derivatives.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide.
Scientific Research Applications
1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their catalytic activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea can be compared with other similar compounds, such as:
Diphenylmethane derivatives: These compounds share the benzhydryl group and exhibit similar chemical reactivity and biological activities.
Urea derivatives: Compounds with urea linkages often have similar chemical properties and can undergo similar reactions.
Hydroxy-phenylpropyl derivatives: These compounds share the hydroxy-phenylpropyl moiety and may exhibit similar biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c1-23(27,20-15-9-4-10-16-20)17-24-22(26)25-21(18-11-5-2-6-12-18)19-13-7-3-8-14-19/h2-16,21,27H,17H2,1H3,(H2,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VULDFIWOBWNOJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2)(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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